Ethanolamine oleate
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Overview
Description
Ethanolamine oleate is a compound formed by the combination of ethanolamine and oleic acid. It is a mild sclerosing agent, commonly used in medical treatments, particularly for esophageal varices that have recently bled . The compound appears as a clear, straw to pale yellow colored, deliquescent oleate .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethanolamine oleate is synthesized by reacting ethanolamine with oleic acid. The reaction typically involves mixing the two components in a specific ratio and heating the mixture until the reaction is complete. The resulting product is then purified to obtain this compound .
Industrial Production Methods: In industrial settings, this compound is produced by combining ethanolamine and oleic acid in a reactor. The mixture is stirred and heated until no water is generated, indicating the completion of the reaction. The product is then cooled and purified to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Ethanolamine oleate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Various halogens and other substituents can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different oxygenated derivatives, while reduction can produce various reduced forms of this compound .
Scientific Research Applications
Ethanolamine oleate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: this compound is studied for its effects on biological systems, including its role in cellular processes.
Medicine: The compound is used in the treatment of esophageal varices and other medical conditions.
Mechanism of Action
Ethanolamine oleate exerts its effects primarily by irritating the intimal endothelium of veins, leading to a sterile dose-related inflammatory response. This response results in fibrosis and possible occlusion of the vein. The oleic acid component is responsible for the inflammatory response, while the ethanolamine component may inhibit fibrin clot formation by chelating calcium .
Comparison with Similar Compounds
Ethanolamine: A basic substance that forms the backbone of ethanolamine oleate.
Oleic Acid: A fatty acid that combines with ethanolamine to form this compound.
Triethanolamine: Another compound in the ethanolamine family, used in various industrial applications.
Uniqueness: this compound is unique due to its specific combination of ethanolamine and oleic acid, which gives it distinct properties as a sclerosing agent. Its ability to cause fibrosis and occlusion of veins makes it particularly useful in medical treatments for conditions like esophageal varices .
Properties
The oleic acid component of ethanolamine oleate is responsible for the inflammatory response, and may also activate coagulation in vivo by release of tissue factor and activation of Hageman factor. The ethanolamine component, however, may inhibit fibrin clot formation by chelating calcium, so that a procoagulant action of ethanolamine oleate has not been demonstrated. | |
CAS No. |
2272-11-9 |
Molecular Formula |
C18H34O2.C2H7NO C20H41NO3 |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
2-aminoethanol;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3-1-2-4/h9-10H,2-8,11-17H2,1H3,(H,19,20);4H,1-3H2/b10-9-; |
InChI Key |
KGWDUNBJIMUFAP-KVVVOXFISA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.C(CO)N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.C(CO)N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.C(CO)N |
Appearance |
Solid powder |
2272-11-9 | |
physical_description |
Liquid Liquid; [ECHA REACH Registrations] |
Pictograms |
Corrosive; Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Monoethanolamine Oleate; Ethamolin; FO-611; FO 611; FO611; brand name: Ethamolin. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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